

Technical Guide: Physicochemical and Synthetic Profile of Methyl 2,6-dimethylisonicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2,6-dimethylisonicotinate**

Cat. No.: **B174657**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethylisonicotinate, also known as methyl 2,6-dimethylpyridine-4-carboxylate, is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its structural motif is a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physical properties and a detailed experimental protocol for its synthesis and purification.

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. While some sources describe **Methyl 2,6-dimethylisonicotinate** as an orange oil, others classify it as a white solid, a discrepancy that may be attributable to the purity of the sample.^{[1][2][3]} The experimentally determined and predicted physical properties are summarized in the table below.

Property	Value	Source
Melting Point	45 °C	[4]
Boiling Point	238.1 ± 35.0 °C at 760 mmHg (Predicted)	[4][5]
Molecular Formula	C ₉ H ₁₁ NO ₂	[5]
Molecular Weight	165.189 g/mol	[5]
Density	1.1 ± 0.1 g/cm ³	[5]
Flash Point	97.8 ± 25.9 °C	[5]
Refractive Index	1.510	[5]

Synthesis and Purification

The following section details a common laboratory-scale synthesis of **Methyl 2,6-dimethylisonicotinate**. The procedure involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2,6-dimethylisonicotinate[2]

Materials:

- Methyl 2,6-dichloropyridine-4-carboxylate (2.00 g)
- Dimethylzinc (2N solution in toluene, 14.6 mL, 3.0 eq.)
- PdCl₂(dppf)₂ (400 mg, 0.05 eq.)
- Dioxane (50 mL)
- Water (deionized)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Diatomaceous earth
- Dichloromethane
- Methanol

Procedure:

- Reaction Setup: In a suitable reaction vessel, a mixture of methyl 2,6-dichloropyridine-4-carboxylate (2.00 g), dimethylzinc (14.6 mL of a 2N solution in toluene), and $\text{PdCl}_2(\text{dppf})_2$ (400 mg) in dioxane (50 mL) is prepared.
- Reaction Conditions: The reaction mixture is heated to 80 °C for 4 hours under an inert atmosphere.
- Work-up: Upon completion, the reaction mixture is cooled using an ice bath and then quenched with water (100 mL). The mixture is subsequently filtered through a pad of diatomaceous earth.
- Extraction: The diatomaceous earth pad is rinsed with water and ethyl acetate. The filtrate is then extracted with ethyl acetate (250 mL). The organic layer is washed with brine (100 mL).
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by fast chromatography using a methanol gradient (0 to 2%) in dichloromethane. This affords **Methyl 2,6-dimethylisonicotinate** as an orange oil in a 96% yield.[2]

Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Methyl 2,6-dimethylisonicotinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 142896-15-9: 4-Pyridinecarboxylic acid, 2,6-dimethyl-,... [cymitquimica.com]
- 2. 2,6-DIMETHYL PYRIDINE-4-CARBOXYLIC ACID METHYL ESTER | 142896-15-9 [chemicalbook.com]
- 3. Methyl 2,6-dimethylisonicotinate | CymitQuimica [cymitquimica.com]
- 4. 2,6-DIMETHYL PYRIDINE-4-CARBOXYLIC ACID METHYL ESTER CAS#: 142896-15-9 [m.chemicalbook.com]
- 5. Methyl 2,6-dimethylisonicotinate | CAS#:142896-15-9 | Chemsric [chemsric.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Synthetic Profile of Methyl 2,6-dimethylisonicotinate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174657#physical-properties-of-methyl-2-6-dimethylisonicotinate-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com